molecular formula C27H46O2 B10773233 20S-hydroxycholesterol

20S-hydroxycholesterol

Cat. No.: B10773233
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-BEOVMOENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20S-Hydroxycholesterol is a steroid belonging to the oxysterol class. It is a human metabolite of cholesterol and has been the subject of extensive research due to its significant role in human health. This compound has been identified as an allosteric activator of the Hedgehog signaling pathway, which has implications in cancer research . Additionally, this compound has been recognized as an endogenous ligand for the sigma-2 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20S-Hydroxycholesterol typically involves the hydroxylation of cholesterol. This can be achieved through various chemical reactions, including the use of specific enzymes or chemical reagents that introduce a hydroxyl group at the 20th carbon position of the cholesterol molecule .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are designed to be efficient and scalable to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 20S-Hydroxycholesterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxysterols, reduced derivatives, and substituted cholesterol derivatives .

Scientific Research Applications

Mechanism of Action

20S-Hydroxycholesterol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of 20S-Hydroxycholesterol: this compound is unique due to its specific role as an allosteric activator of the Hedgehog signaling pathway and its binding to the sigma-2 receptor. These properties distinguish it from other oxysterols and highlight its potential therapeutic applications .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,10R,13S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21?,22?,23?,24-,25-,26-,27-/m0/s1

InChI Key

MCKLJFJEQRYRQT-BEOVMOENSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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